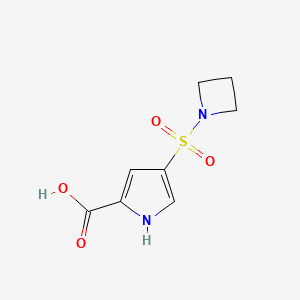
4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid is an organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid typically involves the coupling of azetidine derivatives with sulfonyl and pyrrole carboxylic acid groups. One common method includes the protection of the azetidine nitrogen, followed by sulfonylation and subsequent deprotection to yield the desired compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfonic acids, while reduction of the azetidine ring can produce various azetidine derivatives.
Aplicaciones Científicas De Investigación
4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an antiviral and antitumor agent. .
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to interfere with viral entry processes, while its antitumor effects are linked to its disruption of the microtubular structure in cancer cells, causing G2/M arrest and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: This compound shares the azetidine and sulfonyl groups but differs in the presence of a phenylboronic acid group.
4-(Azetidine-1-sulfonyl)benzoic acid: Similar in structure but contains a benzoic acid group instead of a pyrrole ring.
Uniqueness
4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H10N2O4S |
|---|---|
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
4-(azetidin-1-ylsulfonyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4S/c11-8(12)7-4-6(5-9-7)15(13,14)10-2-1-3-10/h4-5,9H,1-3H2,(H,11,12) |
Clave InChI |
IIURSFFZEYHNMU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)S(=O)(=O)C2=CNC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


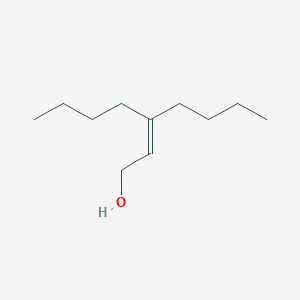
![ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate](/img/structure/B13446516.png)
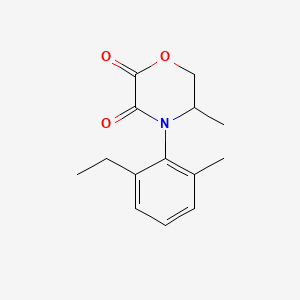
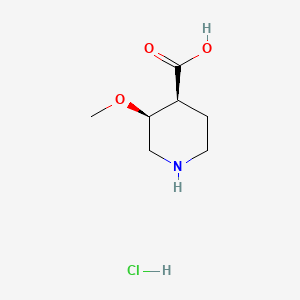
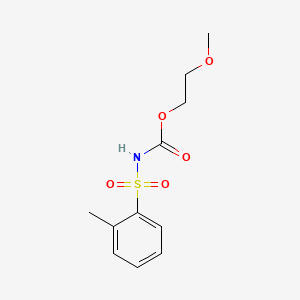
![Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446535.png)

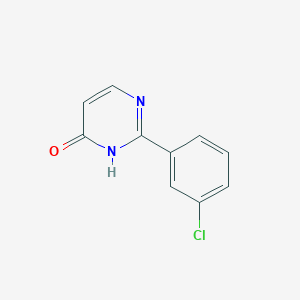
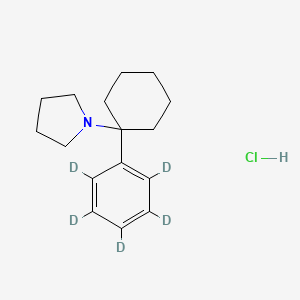

![rac-1-[(1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropyl]methanamine hydrochloride](/img/structure/B13446562.png)

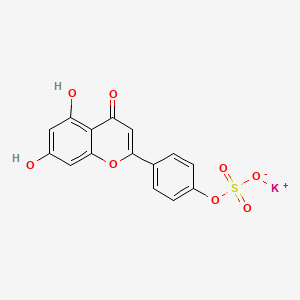
![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol](/img/structure/B13446610.png)
